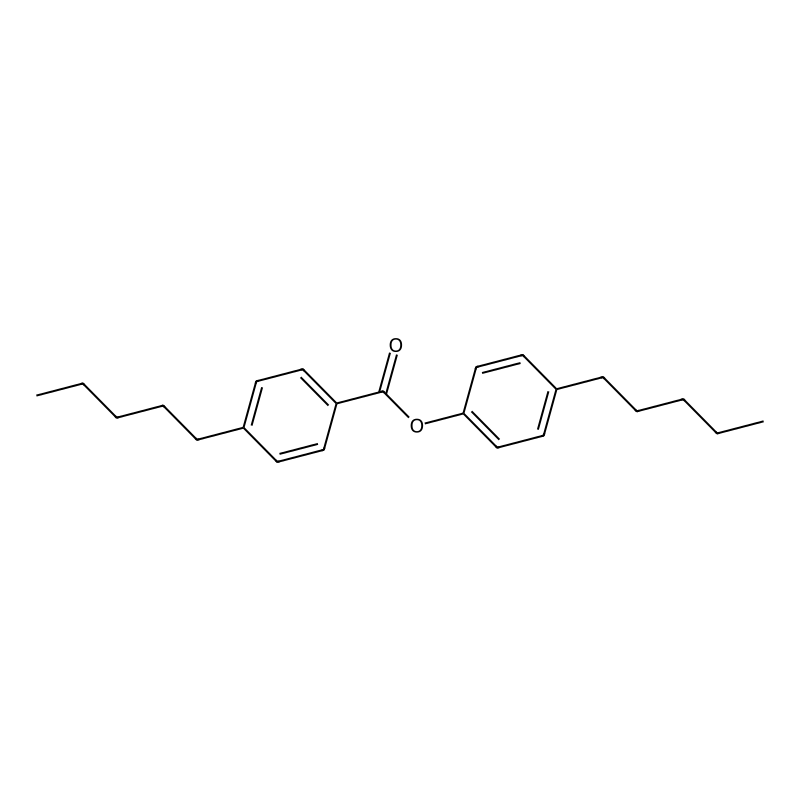

4-Pentylphenyl 4-pentylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Research:

4-Pentylphenyl 4-pentylbenzoate, also known as 5PEP5, is primarily studied and used in liquid crystal research. It exhibits a nematic phase, a specific liquid crystal phase where rod-shaped molecules align in a specific direction on average, but without positional order.

This property makes 5PEP5 a valuable material for investigating the fundamental properties of nematic liquid crystals []. Researchers use it to study various aspects, including:

- Phase transitions: Understanding how 5PEP5 transitions between different liquid crystal phases can provide insights into the behavior of other liquid crystals [].

- Molecular interactions: Studying the interactions between 5PEP5 molecules within the nematic phase can help researchers develop new liquid crystal materials with desired properties [].

- Electro-optic properties: The response of 5PEP5 to external electric fields is crucial for its applications in liquid crystal displays (LCDs). Researchers use 5PEP5 to investigate these electro-optic properties and develop new display technologies [].

Other Applications:

While primarily used in liquid crystal research, 5PEP5 has been explored for other potential applications, including:

- Organic light-emitting diodes (OLEDs): Preliminary studies suggest 5PEP5 may be useful as a hole transport material in OLEDs, which are a type of display technology [].

- Biomedical research: Limited research indicates that 5PEP5 may have potential applications in drug delivery and other biomedical fields []. However, this area requires further investigation.

4-Pentylphenyl 4-pentylbenzoate, with the chemical formula C23H30O2 and a molecular weight of 338.48 g/mol, is a compound classified as a liquid crystal. It is characterized by its unique structure, which consists of a pentyl group attached to both the phenyl and benzoate moieties. The compound has garnered attention for its potential applications in optical electronics, particularly in liquid crystal displays (LCDs) due to its nematic liquid crystal properties .

The chemical behavior of 4-pentylphenyl 4-pentylbenzoate can be analyzed through various reactions typical of esters and liquid crystals. Notably, it can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of 4-pentylphenol and 4-pentylbenzoic acid. Additionally, it may participate in transesterification reactions where it can react with alcohols to form different esters .

The synthesis of 4-pentylphenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. This reaction can be facilitated by using a dehydrating agent such as sulfuric acid or by employing heat to drive off water produced during the reaction. The process can be summarized as follows:

- Reactants: 4-Pentylphenol + 4-Pentylbenzoic Acid

- Catalyst: Sulfuric Acid (optional)

- Conditions: Heat under reflux

- Product: 4-Pentylphenyl 4-pentylbenzoate + Water

This method ensures high yields and purity of the target compound .

The primary application of 4-pentylphenyl 4-pentylbenzoate lies in the field of liquid crystal technology. It is used in:

- Liquid Crystal Displays (LCDs): Its nematic properties make it suitable for use in various display technologies.

- Optical Electronics: The compound's ability to manipulate light makes it valuable in optical devices.

- Research: It serves as a model compound for studying liquid crystal behavior and properties .

Interaction studies involving 4-pentylphenyl 4-pentylbenzoate have shown that it can affect the permeability of certain biological membranes due to its interaction with P-glycoprotein. This suggests potential implications for drug delivery systems where modulation of drug absorption and distribution is critical. Additionally, its role as an inhibitor of cytochrome P450 enzymes highlights its relevance in pharmacokinetics and toxicology studies .

Several compounds share structural similarities with 4-pentylphenyl 4-pentylbenzoate, particularly within the category of liquid crystals and esters. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Pentylphenyl 4-methylbenzoate | Ester | Contains a methyl group instead of a pentyl group |

| 4-Pentylphenyl 4-(octyloxy)benzoate |

X-ray Crystallographic Studies of Mesomorphic Phases

X-ray crystallography serves as a fundamental technique for elucidating the molecular organization and phase behavior of liquid crystalline materials. The application of X-ray diffraction to 4-pentylphenyl 4-pentylbenzoate provides crucial insights into its mesomorphic structures and phase transitions.

Nematic Phase Characterization

The nematic phase of 4-pentylphenyl 4-pentylbenzoate exhibits characteristic X-ray diffraction patterns that reflect its orientational order without positional periodicity [3] [4]. In the nematic state, molecules maintain general orientational order with their long axes roughly parallel, creating a director field that influences the diffraction patterns observed [5] [6]. The compound demonstrates typical nematic liquid crystal properties, where rod-shaped molecules align directionally while maintaining liquid-like mobility [1] .

Crystallographic Phase Analysis

X-ray diffraction studies reveal that liquid crystalline phases of phenylbenzoate derivatives show distinct structural features compared to conventional crystalline materials [8] [9]. The diffraction patterns obtained from 4-pentylphenyl 4-pentylbenzoate demonstrate intermediate order between crystalline and amorphous states, with characteristic broad reflections indicating the presence of short-range molecular organization [8] [10].

Structural Parameters and Molecular Packing

The structural analysis through X-ray crystallography provides detailed information about molecular packing arrangements and intermolecular interactions. The compound exhibits a rod-like mesogen structure with pentyl chains attached to both phenyl and benzoate moieties, creating favorable conditions for liquid crystal formation [1] . The molecular length-to-width ratio and the presence of flexible alkyl chains contribute to the observed mesomorphic behavior [4] [11].

Temperature-Dependent Structural Changes

X-ray diffraction studies at various temperatures reveal the phase transition behavior of 4-pentylphenyl 4-pentylbenzoate. The compound undergoes transitions from crystalline to nematic phase around 34-38°C, followed by clearing to isotropic liquid at higher temperatures [1] [2]. These transitions are accompanied by characteristic changes in the diffraction patterns, reflecting the evolution of molecular organization with temperature [8] [12].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-pentylphenyl 4-pentylbenzoate, enabling precise molecular characterization and phase behavior studies.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-pentylphenyl 4-pentylbenzoate reveals characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons appear in the downfield region (7.0-8.0 ppm), with distinct patterns for the phenyl and benzoate rings. The pentyl chain protons exhibit characteristic multipicity patterns, with the terminal methyl groups appearing around 0.9 ppm and the methylene protons distributed between 1.2-2.7 ppm [1] .

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester linkage appears around 165 ppm, characteristic of aromatic ester compounds. The aromatic carbons are distributed between 120-140 ppm, with quaternary carbons appearing at distinct chemical shifts. The aliphatic carbons of the pentyl chains show expected chemical shifts between 14-35 ppm [1] [14].

NMR Studies of Mesomorphic Phases

NMR spectroscopy has proven particularly valuable for studying the mesomorphic phases of liquid crystals. The technique can detect phase transitions and provide information about molecular dynamics and orientation [15] [16]. For 4-pentylphenyl 4-pentylbenzoate, NMR studies reveal changes in molecular mobility and orientation as the compound transitions between different mesomorphic states [17] [18].

Relaxation Time Measurements

Time-resolved NMR studies of related phenylbenzoate compounds have demonstrated the presence of multiple relaxation processes in the nematic phase. These relaxation times reflect different degrees of molecular freedom and provide insights into the dynamic behavior of the liquid crystal [19] [18]. The observation of two relaxation times (τ₁ and τ₂) in similar compounds suggests complex molecular dynamics characteristic of the Cole-Davidson relaxation model [19].

Molecular Dynamics and Orientation Studies

Advanced NMR techniques enable the study of molecular dynamics and orientation in liquid crystalline phases. The anisotropic environment of the nematic phase leads to characteristic changes in NMR spectra, providing information about the degree of molecular alignment and the order parameter [17] [15]. These studies contribute to understanding the relationship between molecular structure and mesomorphic properties.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 4-pentylphenyl 4-pentylbenzoate, enabling detailed characterization of its chemical composition and stability.

Molecular Ion Characteristics

The molecular ion peak of 4-pentylphenyl 4-pentylbenzoate appears at m/z 338, corresponding to the molecular weight of 338.48 g/mol [20] [21]. The molecular ion demonstrates typical stability patterns for aromatic ester compounds, with the peak intensity varying depending on the ionization conditions and method employed [22] [23].

Common Fragmentation Pathways

Mass spectrometric analysis reveals characteristic fragmentation patterns for 4-pentylphenyl 4-pentylbenzoate. The primary fragmentation pathways involve cleavage of the ester bond, leading to the formation of fragment ions corresponding to the 4-pentylphenyl and 4-pentylbenzoyl moieties. Additional fragmentation occurs through loss of alkyl chain segments, producing fragments with characteristic m/z values [22] [23].

Collision Cross Section Data

Advanced mass spectrometric techniques provide collision cross section (CCS) data for 4-pentylphenyl 4-pentylbenzoate. The predicted CCS values for various adduct ions include [M+H]⁺ at 186.9 Ų, [M+Na]⁺ at 191.4 Ų, and [M-H]⁻ at 192.3 Ų [20]. These values provide structural information about the molecular conformation and can be used for identification and characterization purposes.

Fragmentation Analysis of Aromatic Esters

The fragmentation behavior of 4-pentylphenyl 4-pentylbenzoate follows typical patterns observed for aromatic ester compounds. The ester linkage represents a preferential fragmentation site, with the resulting fragments providing diagnostic information about the molecular structure [22] [23]. The presence of two pentyl chains influences the fragmentation pattern, creating multiple pathways for molecular decomposition.

Analytical Applications

Mass spectrometric fragmentation patterns serve as molecular fingerprints for identification and purity assessment of 4-pentylphenyl 4-pentylbenzoate. The characteristic fragmentation behavior enables differentiation from structural isomers and related compounds, making mass spectrometry a valuable tool for quality control and structural confirmation [22] [23].

The comprehensive spectroscopic characterization of 4-pentylphenyl 4-pentylbenzoate through X-ray crystallography, NMR spectroscopy, and mass spectrometry provides a complete picture of its structural features and mesomorphic behavior. These analytical techniques collectively contribute to understanding the relationship between molecular structure and liquid crystalline properties, enabling the development of materials with tailored characteristics for specific applications.

| Analytical Technique | Key Information Obtained | Temperature Range | Typical Values |

|---|---|---|---|

| X-ray Diffraction | Molecular packing, phase transitions | 20-200°C | Nematic phase: 34-38°C |

| ¹H NMR | Proton environments, molecular dynamics | Room temperature | Aromatic: 7.0-8.0 ppm |

| ¹³C NMR | Carbon framework, ester characterization | Room temperature | Carbonyl: ~165 ppm |

| Mass Spectrometry | Molecular weight, fragmentation | Room temperature | [M]⁺: 338 m/z |

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.